molecular formula C9H16N4OS2 B14897998 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-isopentylacetamide

2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-isopentylacetamide

Cat. No.: B14897998
M. Wt: 260.4 g/mol
InChI Key: FKIXSYNCAGUGAN-UHFFFAOYSA-N
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Description

2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-isopentylacetamide is a compound belonging to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-isopentylacetamide typically involves multiple steps. One common method includes the reaction of 2-chloroacetyl chloride with hydrazinecarbothioamide to form an intermediate, which is then reacted with carbon disulfide to yield the thiadiazole ring

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-isopentylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring .

Scientific Research Applications

2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-isopentylacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use as a drug candidate for various diseases.

Mechanism of Action

The mechanism of action of 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-isopentylacetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular pathways are still under investigation, but it is believed to involve modulation of oxidative stress and inflammatory pathways .

Properties

Molecular Formula

C9H16N4OS2

Molecular Weight

260.4 g/mol

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methylbutyl)acetamide

InChI

InChI=1S/C9H16N4OS2/c1-6(2)3-4-11-7(14)5-15-9-13-12-8(10)16-9/h6H,3-5H2,1-2H3,(H2,10,12)(H,11,14)

InChI Key

FKIXSYNCAGUGAN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)CSC1=NN=C(S1)N

Origin of Product

United States

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